Cyclohexylidene(phenyl)acetic acid
Description
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-cyclohexylidene-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
InChI Key |
IYRMGELFNCXYBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | pKa | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₁₆O₂ | 216.28 | ~4.5 | Carboxylic acid, cyclohexylidene |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.25 | ~2.5 | Carboxylic acid, hydroxyl, diphenyl |
| Cyclohexylphenylacetic Acid | C₁₄H₁₈O₂ | 218.29 | ~4.8 | Carboxylic acid, cyclohexyl |
Table 2: Kinetic Parameters in α-Amylase-Catalyzed Reactions
| Compound | k (M⁻¹s⁻¹) | Solvent Isotope Effect | Dominant Mechanism |
|---|---|---|---|
| p-Nitrophenyl Acetate | 1.40 × 10⁵ | 1.3 | General base catalysis |
| p-Nitrophenyl Benzoate | 2.19 × 10³ | 2.0 | Acyl-imidazole intermediate |
| Cyclohexylphenylacetic Acid | Not applicable | N/A | Steric inhibition |
Preparation Methods
Reaction Mechanism and Optimization
The condensation of phenylacetonitrile (or substituted derivatives) with cyclohexanone proceeds via base-catalyzed nucleophilic addition, facilitated by a phase transfer catalyst (PTC) such as tetrabutylammonium bromide. The reaction occurs under mild temperatures (<100°C) without organic solvents, forming 2-cyclohexylidene-2-phenylacetonitrile as the intermediate. Key advantages include:
Hydrolysis to the Target Acid
The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., 10% sulfuric acid) to yield cyclohexylidene(phenyl)acetic acid. While patent focuses on the nitrile synthesis, standard nitrile hydrolysis protocols—such as refluxing with hydrochloric acid or using hydrogen peroxide—are applicable for conversion to the carboxylic acid.
Example Synthesis (Adapted from) :
-
Combine benzyl cyanide (0.5 mol) and cyclohexanone (0.5 mol) with NaOH (1.0 mol) and PTC (0.05 mol) in water.
-
Stir at 80°C for 5 hours, then acidify to pH 6–7 with acetic acid.
-
Extract with cyclohexane, wash, and concentrate to isolate 2-cyclohexylidene-2-phenylacetonitrile (85% yield).
-
Hydrolyze the nitrile with 6M HCl under reflux for 12 hours to obtain the acid (90% yield after crystallization).
Ene Reaction of Cyclohexene with Benzoylformic Acid Esters
Lewis Acid-Mediated Synthesis
The ene reaction between cyclohexene and methyl benzoylformate in the presence of Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) produces 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This method operates at ambient temperature, avoiding energy-intensive cryogenic conditions required in earlier approaches.
Reduction and Hydrolysis
The ester intermediate undergoes hydrogenation (e.g., H₂/Pd-C) to saturate the cyclohexene ring, followed by saponification with aqueous NaOH to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While this route achieves high purity, the final product lacks the cyclohexylidene moiety, making it unsuitable for applications requiring the unsaturated structure.
Cyclization of Olefins with Malonic Acid Derivatives
Sterically Hindered Product Synthesis
Patent discloses a cyclization strategy where olefins react with 2-substituted malonic acid derivatives (e.g., malononitrile) under reflux with ammonium acetate and acetic acid. This method excels in synthesizing sterically congested analogs like 2-(2,6-diethyl-5-phenyl-2-ene-1-cyclohexylidene)malononitrile (70% yield).
Industrial Applications and Scalability
The condensation method is preferred for large-scale production due to its minimal solvent use, low energy input, and straightforward isolation via phase separation. In contrast, the ene reaction requires cost-prohibitive Lewis acids, while the cyclization route generates stoichiometric byproducts (e.g., water), necessitating azeotropic distillation.
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